molecular formula C31H24FN3O2S2 B15039495 4-{5-ethyl-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl benzoate

4-{5-ethyl-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl benzoate

Cat. No.: B15039495
M. Wt: 553.7 g/mol
InChI Key: VNOUBFIHZIAATQ-UHFFFAOYSA-N
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Description

4-{5-ethyl-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl benzoate is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-ethyl-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 5-(4-fluorophenyl)thiophene-2-carboxylic acid . This intermediate is then subjected to various reactions, including cyclization and esterification, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{5-ethyl-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfone derivatives, which have different chemical and physical properties compared to the parent compound .

Scientific Research Applications

4-{5-ethyl-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{5-ethyl-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-ethyl-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl benzoate is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, as it can exhibit properties not found in other similar compounds.

Properties

Molecular Formula

C31H24FN3O2S2

Molecular Weight

553.7 g/mol

IUPAC Name

[4-[5-ethyl-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl] benzoate

InChI

InChI=1S/C31H24FN3O2S2/c1-2-27-29(21-12-16-24(17-13-21)37-30(36)22-7-4-3-5-8-22)33-31(39-27)35-26(20-10-14-23(32)15-11-20)19-25(34-35)28-9-6-18-38-28/h3-18,26H,2,19H2,1H3

InChI Key

VNOUBFIHZIAATQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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